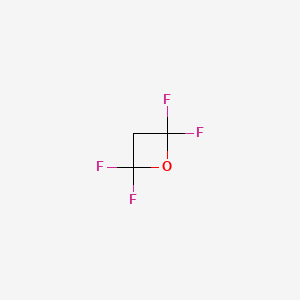

2,2,4,4-Tetrafluorooxetane

Description

Context and Significance within Fluorine Chemistry

Fluorine chemistry involves the study of compounds containing one or more fluorine atoms, which often exhibit unique and valuable properties. e-bookshelf.de The incorporation of fluorine into organic molecules, such as in 2,2,4,4-tetrafluorooxetane, imparts profound changes to their physical and chemical characteristics. e-bookshelf.deontosight.ai The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds and can induce significant polarity, influencing the molecule's reactivity, stability, and intermolecular interactions. ontosight.aicymitquimica.com

Fluorinated heterocyclic compounds are a crucial subclass, finding application in pharmaceuticals, agrochemicals, and materials science. e-bookshelf.de The presence of fluorine often enhances thermal stability and chemical resistance, properties that are highly desirable in advanced materials. e-bookshelf.decymitquimica.com Specifically, in a molecule like 2,2,4,4-tetrafluorooxetane, the tetra-fluorination is expected to render the ether linkage less susceptible to certain chemical attacks compared to its non-fluorinated analog, oxetane (B1205548).

Importance of Four-Membered Cyclic Ethers in Contemporary Chemical Research

Cyclic ethers are heterocyclic compounds containing an oxygen atom within a ring structure. e-bookshelf.de Four-membered cyclic ethers, known as oxetanes, have garnered considerable attention in contemporary research. researchgate.net For many years, these structures were less explored by the synthetic chemistry community, but they are now recognized for their valuable applications in medicinal chemistry and as versatile synthetic intermediates. researchgate.net

The significance of the oxetane ring stems from its inherent ring strain. While more stable than three-membered epoxides, the four-membered ring is sufficiently strained to undergo various ring-opening reactions. researchgate.netmagtech.com.cn These reactions allow for the stereocontrolled introduction of a 1,3-difunctionalized linear chain, making oxetanes valuable building blocks for constructing more complex molecules. magtech.com.cn Furthermore, the ability of oxetanes to undergo ring-opening polymerization is a key feature, leading to the production of linear and hyperbranched polyethers with diverse applications. researchgate.net

Overview of Major Academic Research Trajectories on 2,2,4,4-Tetrafluorooxetane

Academic research specifically focused on 2,2,4,4-tetrafluorooxetane is less documented than that of its isomer, 2,2,3,3-tetrafluorooxetane (B1631342). However, research trajectories can be understood by examining the broader context of fluorinated oxetanes.

A primary area of investigation for fluorinated oxetanes is their use as monomers for producing perfluoropolyethers (PFPEs), which are valuable materials known for their high thermal stability and chemical inertness. oecd.org The Lewis acid-catalyzed or fluoride (B91410) ion-initiated ring-opening polymerization of 2,2,3,3-tetrafluorooxetane is a well-established industrial process to create a polyfluorinated polymer backbone. oecd.orgunc.edu This polymer is subsequently treated with fluorine gas to substitute the hydrogen atoms, yielding a final PFPE product. unc.edu

Another significant research trajectory involves the study of the fundamental reactivity of the fluorinated oxetane ring. Superacid-induced ring-opening reactions have been explored to understand the influence of fluorine substitution on the basicity and reaction mechanism of the ether oxygen. cdnsciencepub.comcdnsciencepub.com For example, studies on the highly substituted 2,2-bis(trifluoromethyl)-3,3,4,4-tetrafluorooxetane show it to be very weakly basic, requiring harsh superacid systems like HF/SbF₅ and elevated temperatures to induce ring-opening. cdnsciencepub.comcdnsciencepub.com This suggests that the electron-withdrawing nature of the fluorine substituents significantly deactivates the oxetane ring toward protonation and subsequent cleavage.

While direct polymerization or application studies of 2,2,4,4-tetrafluorooxetane are not prominent in the literature, its physical and chemical properties are cataloged, providing a foundation for future research into its potential as a unique monomer or synthetic intermediate.

Data Tables

Table 1: Physicochemical Properties of 2,2,4,4-Tetrafluorooxetane This table summarizes key computed and identified properties for 2,2,4,4-Tetrafluorooxetane.

| Property | Value | Source |

| CAS Number | 154330-40-2 | biorxiv.org |

| Molecular Formula | C₃H₂F₄O | biorxiv.org |

| Molecular Weight | 130.042 g/mol | biorxiv.org |

| Canonical SMILES | FC1(F)CC(F)(F)O1 | biorxiv.org |

| InChI Key | LHHSNAFWNVAALR-UHFFFAOYSA-N | biorxiv.org |

Table 2: Comparative Properties of Tetrafluorooxetane Isomers This table provides a comparison of the molecular formulas and weights of 2,2,4,4-Tetrafluorooxetane and its isomer, 2,2,3,3-Tetrafluorooxetane.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source |

| 2,2,4,4-Tetrafluorooxetane | C₃H₂F₄O | 130.042 | 154330-40-2 | biorxiv.org |

| 2,2,3,3-Tetrafluorooxetane | C₃H₂F₄O | 130.04 | 765-63-9 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

154330-40-2 |

|---|---|

Molecular Formula |

C3H2F4O |

Molecular Weight |

130.04 g/mol |

IUPAC Name |

2,2,4,4-tetrafluorooxetane |

InChI |

InChI=1S/C3H2F4O/c4-2(5)1-3(6,7)8-2/h1H2 |

InChI Key |

LHHSNAFWNVAALR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC1(F)F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,2,4,4 Tetrafluorooxetane

Ring-Opening Reactions of Fluorooxetanes

The inherent ring strain and the electronic effects of the fluorine atoms make the oxetane (B1205548) ring susceptible to cleavage under various conditions.

The high stability of the C-F bonds and the electron-withdrawing nature of the fluorine atoms render 2,2,4,4-tetrafluorooxetane and its derivatives weakly basic. Consequently, extremely strong acidic conditions are necessary to induce ring-opening. In the presence of superacid systems, such as a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅), fluorinated oxetanes can undergo ring cleavage. cdnsciencepub.com For instance, the very weakly basic 2,2-bis(trifluoromethyl)-3,3,4,4-tetrafluorooxetane requires the potent HF/SbF₅ superacid system and forcing conditions to react. cdnsciencepub.com

The mechanism of superacid-induced ring-opening is believed to involve the protonation of the oxygen atom of the oxetane ring, which enhances the electrophilicity of the adjacent carbon atoms. This is followed by the nucleophilic attack of a fluoride ion, leading to the cleavage of a carbon-oxygen bond and the formation of a ring-opened product. The reaction with HF/SbF₅ mixtures typically results in the addition of HF across the cleaved C-O bond, yielding fluorinated alcohols in high yields. cdnsciencepub.com

Table 1: Superacid Systems for Fluorooxetane Ring-Opening

| Superacid System | Reactivity with Fluorooxetanes | Reference |

|---|---|---|

| HF/AsF₅ | Effective for ring-opening of various fluorinated heterocycles. | cdnsciencepub.com |

| HF/SbF₅ | Required for very weakly basic fluorooxetanes like 2,2-bis(trifluoromethyl)-3,3,4,4-tetrafluorooxetane. | cdnsciencepub.com |

The ring-opening of oxetanes can also be achieved using nucleophiles. In the case of fluoroalkylidene-oxetanes, the reaction pathway and selectivity are influenced by the nature of the nucleophile and the reaction conditions. nih.gov For instance, under acidic conditions, nucleophiles like methanol (B129727) can lead to the formation of a mixture of E/Z isomers of the ring-opened product. nih.gov More potent nucleophiles, such as 2-mercaptobenzothiazol, can also effect ring-opening, with the stereochemical outcome being potentially controlled by steric interactions. nih.gov The presence of fluorine atoms can direct the regioselectivity of the nucleophilic attack, favoring cleavage of the C-O bond at the more sterically accessible or electronically favorable position. nih.gov

Electrophilic activation of the oxetane ring, typically through coordination of a Lewis acid to the oxygen atom, can facilitate ring scission. This strategy is commonly employed for the ring-opening of various oxetane derivatives. For 2,2,4,4-tetrafluorooxetane, while specific examples are scarce in the literature, it is plausible that strong Lewis acids could promote its ring-opening. The coordination of the Lewis acid would polarize the C-O bonds, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles.

Investigations into Other Transformational Reactions

Beyond ring-opening, the unique electronic and steric properties of 2,2,4,4-tetrafluorooxetane and related compounds suggest potential for other chemical transformations.

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic systems. While the cycloaddition chemistry of 2,2,4,4-tetrafluorooxetane itself is not extensively documented, studies on analogous highly fluorinated four-membered rings provide valuable insights. For example, the hexafluorothioacetone (B74735) dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, which is structurally similar, undergoes [2+2] cycloaddition reactions with vinylamides to form 4-amino-2,2-bis(trifluoromethyl)thietanes. beilstein-journals.org These reactions proceed in polar solvents at elevated temperatures. beilstein-journals.org This suggests that under appropriate conditions, the strained ring of 2,2,4,4-tetrafluorooxetane could potentially participate in cycloaddition reactions, although the high fluorine content might influence its reactivity and the stability of the resulting cycloadducts. The presence of multiple fluorine substituents can significantly impact the electronic properties of the molecule, affecting its behavior in both normal and inverse electron-demand cycloaddition reactions. nih.gov

The stereochemistry of reactions involving the oxetane ring is a critical aspect that dictates the three-dimensional structure of the products. acs.orgacs.org In ring-opening reactions, the stereochemical outcome is often dependent on the mechanism of the reaction. For instance, an Sₙ2-type nucleophilic attack on one of the carbon atoms of the oxetane ring typically proceeds with inversion of configuration at that center. In contrast, reactions proceeding through a carbocationic intermediate may lead to a mixture of stereoisomers. The stereochemical course of cycloaddition reactions is also governed by well-established principles, such as the Woodward-Hoffmann rules, which predict the allowedness of a given reaction based on the symmetry of the interacting orbitals. youtube.com

Polymerization Chemistry of 2,2,4,4 Tetrafluorooxetane

Modalities of Ring-Opening Polymerization (ROP) Applied to Fluorooxetanes

Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the formation of a longer polymer chain. wikipedia.org The driving force for this reaction is the relief of ring strain. For small, strained rings like oxetanes, the enthalpy change during polymerization is negative, favoring the polymer formation. wikipedia.orgbham.ac.uk

Anionic ring-opening polymerization (AROP) of oxetanes can be initiated by nucleophilic attack of an anion on one of the ring's carbon atoms. For fluorooxetanes such as 2,2,4,4-tetrafluorooxetane, fluoride (B91410) ions (F⁻) serve as effective initiators. The high electronegativity of the fluorine atoms on the oxetane (B1205548) ring makes the ring carbons susceptible to nucleophilic attack.

The initiation step involves the attack of a fluoride ion on a carbon atom of the 2,2,4,4-tetrafluorooxetane ring, leading to the opening of the ring and the formation of a fluoroalkoxide anion. This fluoroalkoxide then acts as the propagating species, attacking another monomer molecule.

Table 1: General Scheme of Anionic Ring-Opening Polymerization of 2,2,4,4-Tetrafluorooxetane

| Step | Description |

| Initiation | A fluoride ion attacks a carbon atom of the oxetane ring, causing the ring to open and forming a fluoroalkoxide anion. |

| Propagation | The newly formed fluoroalkoxide anion attacks another 2,2,4,4-tetrafluorooxetane monomer, extending the polymer chain. |

| Termination | The polymerization can be terminated by the introduction of a proton source or other quenching agents. |

This table provides a generalized mechanism for the anionic ring-opening polymerization of 2,2,4,4-tetrafluorooxetane initiated by fluoride ions.

Cationic ring-opening polymerization (CROP) of oxetanes is initiated by electrophilic species, such as strong acids or Lewis acids. mdpi.com The mechanism involves the protonation or coordination of the oxygen atom in the oxetane ring, which activates the monomer for nucleophilic attack by another monomer molecule. wikipedia.org The stability of the resulting cationic species influences the polymerization mechanism, which can proceed via an SN1 or SN2 pathway. wikipedia.org

For 2,2,4,4-tetrafluorooxetane, the initiation involves the formation of a tertiary oxonium ion. The propagation then proceeds by the nucleophilic attack of the oxygen atom of a monomer on a carbon atom of the growing polymer chain's oxonium ion.

Table 2: Key Steps in Cationic Ring-Opening Polymerization of 2,2,4,4-Tetrafluorooxetane

| Step | Description |

| Initiation | An initiator (e.g., a strong acid) protonates the oxygen atom of the oxetane ring, forming a tertiary oxonium ion. |

| Propagation | The oxygen atom of a monomer molecule attacks a carbon atom of the oxonium ion of the growing chain, leading to ring opening and chain extension. |

| Termination | The reaction can be terminated by reaction with a nucleophile or by chain transfer to the monomer. |

This table outlines the fundamental steps involved in the cationic ring-opening polymerization of 2,2,4,4-tetrafluorooxetane.

Coordination polymerization utilizes transition metal catalysts to achieve control over the polymerization process, often leading to stereoregular polymers. uomustansiriyah.edu.iqwikipedia.org While extensively studied for olefins, the principles of coordination polymerization can be applied to the ROP of cyclic ethers. uomustansiriyah.edu.iq In this approach, the monomer coordinates to the metal center of the catalyst before being inserted into the growing polymer chain. researchgate.net

For 2,2,4,4-tetrafluorooxetane, a potential coordination polymerization mechanism would involve the coordination of the oxetane's oxygen atom to a vacant site on the transition metal catalyst. This coordination would activate the monomer for ring-opening and insertion into the metal-polymer bond. Catalysts for this process could be based on Ziegler-Natta type systems or other organometallic complexes. uomosul.edu.iqyoutube.com

Mechanistic Studies of 2,2,4,4-Tetrafluorooxetane Polymerization

Understanding the kinetics and thermodynamics of the polymerization of 2,2,4,4-tetrafluorooxetane is crucial for controlling the polymer's molecular weight and properties.

The rate of ring-opening polymerization is influenced by several factors, including the monomer concentration, initiator concentration, and temperature. Kinetic studies of similar ring-opening polymerizations have shown that the reaction often follows first-order kinetics with respect to the monomer concentration. mdpi.com

For the polymerization of 2,2,4,4-tetrafluorooxetane, the rate of polymerization (Rp) can be generally expressed as:

Rp = kp[M][I]

where kp is the propagation rate constant, [M] is the monomer concentration, and [I] is the initiator concentration. The propagation rate constant is temperature-dependent and typically follows the Arrhenius equation.

Table 3: Factors Influencing the Rate of Polymerization

| Factor | Effect on Polymerization Rate |

| Monomer Concentration | Higher concentration generally leads to a faster rate of polymerization. |

| Initiator Concentration | Increasing the initiator concentration typically increases the rate of polymerization. |

| Temperature | An increase in temperature usually increases the rate constant of propagation, leading to a faster reaction. However, it can also affect the equilibrium between monomer and polymer. |

This table summarizes the general effects of key parameters on the rate of ring-opening polymerization.

The polymerizability of a cyclic monomer is determined by the change in Gibbs free energy (ΔGp) during the polymerization process. For polymerization to be thermodynamically favorable, ΔGp must be negative. The Gibbs free energy of polymerization is related to the enthalpy (ΔHp) and entropy (ΔSp) of polymerization by the following equation:

ΔGp = ΔHp - TΔSp

The primary driving force for the ROP of strained rings like 2,2,4,4-tetrafluorooxetane is the negative enthalpy of polymerization, which results from the release of ring strain. wiley-vch.denih.gov The four-membered oxetane ring possesses significant angle and torsional strain. The polymerization of most cyclic monomers is accompanied by a decrease in entropy due to the loss of translational degrees of freedom. wiley-vch.de

The ceiling temperature (Tc) is a critical thermodynamic parameter, representing the temperature at which the rate of polymerization equals the rate of depolymerization, and ΔGp = 0. Above the ceiling temperature, polymerization is not favorable. For monomers with significant ring strain, the ceiling temperature is typically high.

Table 4: Thermodynamic Parameters for Ring-Opening Polymerization

| Parameter | Description | Significance for 2,2,4,4-Tetrafluorooxetane |

| ΔHp (Enthalpy) | The heat released or absorbed during polymerization. | Highly negative due to the significant release of ring strain in the four-membered ring. wiley-vch.de |

| ΔSp (Entropy) | The change in randomness of the system. | Negative, as the monomer molecules become ordered into a polymer chain. wiley-vch.de |

| ΔGp (Gibbs Free Energy) | The overall thermodynamic driving force for polymerization. | Must be negative for polymerization to occur. |

| Tc (Ceiling Temperature) | The temperature at which the polymerization is in equilibrium. | Expected to be high due to the large negative enthalpy of polymerization. |

This table outlines the key thermodynamic parameters governing the ring-opening polymerization of strained cyclic monomers like 2,2,4,4-tetrafluorooxetane.

Characterization of Active Species and Chain Growth Events

The polymerization of 2,2,4,4-Tetrafluorooxetane is expected to proceed via a cationic ring-opening mechanism, a common pathway for the polymerization of oxetane and its derivatives. wikipedia.org In this type of chain-growth polymerization, the reaction is initiated by a cationic species, leading to the formation of a reactive propagating center. libretexts.org

The active species in the cationic ring-opening polymerization of oxetanes are tertiary oxonium ions. These are formed by the attack of the oxygen atom of the oxetane monomer on the cationic initiator. The chain growth then proceeds through the sequential nucleophilic attack of the monomer on the electrophilic α-carbon of the cyclic oxonium ion at the growing chain end. This process regenerates the oxonium ion at the new chain end, allowing for the propagation of the polymer chain. wikipedia.org

Design of Macromolecular Architectures Through Controlled Polymerization

The ability to control polymerization processes allows for the synthesis of polymers with specific and well-defined macromolecular architectures, such as telechelic polymers, block copolymers, and graft copolymers. These advanced polymer structures are crucial for a wide range of applications.

Synthesis of Telechelic Perfluoropolyalkylethers from Fluorooxetane Monomers

Telechelic polymers are macromolecules that possess reactive functional groups at both ends of the polymer chain. rsc.org These functional end-groups allow the polymer to be used as a building block for the synthesis of more complex structures, such as block copolymers and polymer networks. Perfluoropolyalkylethers (PFPAEs) are a commercially important class of fluoropolymers, and the synthesis of telechelic PFPAEs has been a subject of considerable research. researchgate.net

Conventionally, telechelic PFPAEs are synthesized through the anionic ring-opening polymerization of monomers like hexafluoropropylene oxide. nih.gov While the direct synthesis of telechelic perfluoropolyalkylethers from 2,2,4,4-Tetrafluorooxetane has not been explicitly detailed in the available literature, the principles of living/controlled polymerization of fluorinated oxetanes suggest its potential as a monomer for this purpose. A controlled polymerization process would be essential to ensure that each polymer chain is initiated and grows to a desired length before termination, allowing for the introduction of functional groups at the chain ends.

Development of Block and Graft Copolymers

Block and graft copolymers are composed of two or more chemically distinct polymer segments linked together. fiveable.me These materials can exhibit properties of each constituent polymer and often self-assemble into ordered nanostructures. The synthesis of block and graft copolymers can be achieved through various methods, including living polymerization techniques and post-polymerization modification. cmu.educmu.eduresearchgate.netpsu.edu

The development of block and graft copolymers containing segments derived from 2,2,4,4-Tetrafluorooxetane would be a promising route to new materials with unique combinations of properties. For instance, a block copolymer comprising a poly(2,2,4,4-tetrafluorooxetane) segment and a hydrocarbon-based polymer segment could exhibit amphiphilic behavior, with potential applications in surface modification and as compatibilizers for polymer blends.

The synthesis of such copolymers would likely involve a living or controlled polymerization of 2,2,4,4-Tetrafluorooxetane to create a macroinitiator, which is then used to polymerize a second monomer. Alternatively, a pre-existing polymer with reactive sites could be used to initiate the polymerization of 2,2,4,4-Tetrafluorooxetane in a "grafting from" approach. While specific examples of block and graft copolymers derived from this particular monomer are not documented in the reviewed sources, the general strategies for their synthesis are well-established in polymer chemistry.

Advanced Spectroscopic and Structural Characterization Methodologies for 2,2,4,4 Tetrafluorooxetane Research

Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are fundamental in defining the molecular architecture and spatial arrangement of atoms in 2,2,4,4-tetrafluorooxetane.

Multinuclear NMR spectroscopy is a powerful tool for probing the structure of fluorinated compounds like 2,2,4,4-tetrafluorooxetane. southampton.ac.uk ¹⁹F NMR, in particular, offers high sensitivity and a wide chemical shift range, making it ideal for distinguishing between different fluorine environments within a molecule. wikipedia.orghuji.ac.il

In 2,2,4,4-tetrafluorooxetane, the fluorine atoms are in two distinct chemical environments: two fluorine atoms are bonded to the carbon at position 2 (C2), and two are bonded to the carbon at position 4 (C4). This would be expected to give rise to two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals provide information about the electronic environment of the fluorine nuclei. Furthermore, spin-spin coupling between the fluorine atoms and between the fluorine and hydrogen atoms on the oxetane (B1205548) ring would lead to complex splitting patterns in both the ¹⁹F and ¹H NMR spectra. huji.ac.il These coupling constants (J-values) are invaluable for determining the through-bond connectivity and dihedral angles between coupled nuclei, thus helping to define the molecule's conformation.

For instance, the coupling between geminal fluorine atoms (²JFF) and between fluorine and hydrogen atoms on adjacent carbons (³JHF) would provide key structural constraints. The magnitude of these coupling constants is often related to the geometry of the molecule. man.ac.uk

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for 2,2,4,4-Tetrafluorooxetane

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Coupling Constants |

| F (on C2) | -50 to -150 | Triplet of triplets | ²JFF, ³JHF |

| F (on C4) | -50 to -150 | Triplet of triplets | ²JFF, ³JHF |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. horiba.com For 2,2,4,4-tetrafluorooxetane, these techniques are essential for identifying characteristic functional groups and monitoring changes during chemical reactions. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov The IR spectrum of 2,2,4,4-tetrafluorooxetane would be expected to show strong absorption bands corresponding to the stretching and bending vibrations of the C-F, C-O, and C-C bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, and their exact position can provide information about the fluorine substitution pattern. srce.hr The C-O-C stretching of the oxetane ring would also give a characteristic absorption.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. horiba.com While IR activity requires a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 2,2,4,4-tetrafluorooxetane, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric C-F stretching modes.

Table 2: Expected Vibrational Modes for 2,2,4,4-Tetrafluorooxetane

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-F Stretch | 1000 - 1400 | IR, Raman |

| C-O-C Stretch (ring) | 900 - 1100 | IR |

| CH₂ Bend | ~1450 | IR |

| Oxetane Ring Puckering | < 500 | Raman |

Note: These are general ranges and the precise frequencies would be determined experimentally and can be supported by computational calculations. mdpi.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov When a molecule of 2,2,4,4-tetrafluorooxetane is introduced into a mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M⁺•). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For C₃H₂F₄O, the expected molecular weight is approximately 130.04 g/mol . nih.gov

The molecular ion is often unstable and can undergo fragmentation, breaking into smaller charged fragments and neutral species. libretexts.org The pattern of these fragment ions is characteristic of the molecule's structure. For 2,2,4,4-tetrafluorooxetane, fragmentation could involve the cleavage of the oxetane ring or the loss of fluorine atoms or HF. The analysis of these fragmentation pathways can help to confirm the connectivity of the atoms in the molecule. miamioh.edu

Table 3: Potential Fragment Ions in the Mass Spectrum of 2,2,4,4-Tetrafluorooxetane

| Fragment Ion | Proposed Structure |

| [C₂H₂F₂O]⁺• | Result of C-CF₂ bond cleavage |

| [CF₂]⁺• | Difluorocarbene radical cation |

| [M-F]⁺ | Loss of a fluorine atom |

| [M-HF]⁺• | Loss of hydrogen fluoride (B91410) |

X-ray Crystallography for Solid-State Structure Determination

The resulting crystal structure would reveal the puckering of the oxetane ring and the precise spatial relationship between the fluorine and hydrogen atoms. This information is invaluable for understanding the molecule's steric and electronic properties and for validating the conformational analyses derived from spectroscopic methods like NMR. The packing of the molecules in the crystal lattice, as revealed by X-ray crystallography, can also provide insights into intermolecular interactions. researchgate.net

In-situ Spectroscopic Techniques for Real-Time Reaction Pathway Analysis

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable information about reaction kinetics, intermediates, and mechanisms. xmu.edu.cn For reactions involving 2,2,4,4-tetrafluorooxetane, techniques such as in-situ IR or Raman spectroscopy can be employed.

By placing a spectroscopic probe directly into the reaction vessel, the concentrations of reactants, products, and any observable intermediates can be tracked over time. For example, in a reaction where the oxetane ring is opened, the disappearance of the characteristic C-O-C stretching vibration in the IR spectrum could be monitored to determine the reaction rate. Similarly, the appearance of new vibrational bands would signal the formation of products. This real-time data is crucial for optimizing reaction conditions and for gaining a deeper understanding of the reaction pathway.

Theoretical and Computational Studies of 2,2,4,4 Tetrafluorooxetane and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be essential for understanding the electronic structure of 2,2,4,4-tetrafluorooxetane. These calculations could provide valuable information on:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to determine bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the dipole moment, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals (HOMO and LUMO) to predict regions of electrophilic and nucleophilic reactivity.

Charge Distribution: Analysis of atomic charges (e.g., using Natural Bond Orbital analysis) to understand the polarity of the C-F and C-O bonds.

Modeling its reactivity would involve calculating reaction energies and activation barriers for potential reactions, such as ring-opening or cycloaddition reactions. However, no specific studies detailing these calculations for 2,2,4,4-tetrafluorooxetane have been found.

Computational Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms involving 2,2,4,4-tetrafluorooxetane would require computational methods to map out the potential energy surface of a given reaction. This typically involves:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Calculating Activation Energies: Determining the energy barrier for the reaction, which is crucial for predicting reaction rates.

While experimental work on the reactions of similar compounds like 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane exists, computational studies to elucidate the mechanisms for 2,2,4,4-tetrafluorooxetane are not available in the searched literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of 2,2,4,4-tetrafluorooxetane. Such simulations would be useful for:

Conformational Analysis: Exploring the different possible conformations of the oxetane (B1205548) ring and determining their relative populations and the energy barriers for interconversion. Studies on other difluorinated alkanes have shown the significant impact of fluorine substitution on conformational preferences.

Intermolecular Interactions: Simulating the behavior of multiple 2,2,4,4-tetrafluorooxetane molecules to understand the nature and strength of non-covalent interactions, such as dipole-dipole and van der Waals forces. This is particularly relevant for predicting bulk properties like boiling point and density.

Despite the availability of MD studies on other fluorinated compounds like 2,2,2-trifluoroethanol (B45653) and 1,1,1,2-tetrafluoroethane, no such simulations have been reported for 2,2,4,4-tetrafluorooxetane.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds. For 2,2,4,4-tetrafluorooxetane, these predictions would include:

NMR Spectra: Calculation of 1H, 13C, and 19F NMR chemical shifts and coupling constants.

Vibrational Spectra: Prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities.

These predicted spectra could then be compared with experimental data, if available, to validate the computational model and provide a more detailed assignment of the observed spectral features. Currently, there are no published studies presenting either the experimental or computationally predicted spectra for 2,2,4,4-tetrafluorooxetane.

Research Frontiers and Advanced Applications of 2,2,4,4 Tetrafluorooxetane Derived Materials

Development of Novel Perfluoropolyether (PFPE) Systems

Perfluoropolyethers (PFPEs) are a class of fluoropolymers known for their exceptional chemical inertness, thermal stability, and lubricating properties. One specific type of PFPE, often referred to as D-fluid, is synthesized through the ring-opening polymerization of 2,2,4,4-tetrafluorooxetane, which is subsequently followed by a direct fluorination process. This method results in linear polymer chains.

These PFPEs are characterized by their high molecular weights, which can range from 500 to 15,000 Da, and their properties can be tailored by controlling the polymerization conditions. The ether linkages within the polymer chain provide a degree of flexibility, allowing these materials to remain liquid over a wide range of temperatures, even at high molecular weights.

Below is a comparative table of different types of commercially available PFPEs, highlighting the unique structural unit derived from 2,2,4,4-tetrafluorooxetane.

| PFPE Type | Monomer(s) | Typical Repeating Unit(s) |

| K-type | Hexafluoropropylene oxide (HFPO) | -[CF(CF3)CF2O]- |

| Y-type | Hexafluoropropylene (HFP) | -(C3F6O)m-(CF2O)n- |

| Z-type | Tetrafluoroethylene (B6358150) (TFE) | -(C2F4O)m-(CF2O)n- |

| D-type | 2,2,4,4-Tetrafluorooxetane | -(CF2CF2CF2O)- |

The distinct linear structure of PFPEs derived from 2,2,4,4-tetrafluorooxetane contributes to their unique performance characteristics, making them suitable for demanding applications in the aerospace, military, and nuclear industries where extreme reliability is paramount.

Tailoring Material Performance Through Fluorooxetane Chemistry

The chemistry of 2,2,4,4-tetrafluorooxetane allows for the synthesis of a variety of polymers with tunable properties. By carefully controlling the polymerization process and potentially incorporating other monomers, materials with specific characteristics suitable for a range of advanced applications can be developed.

Fluorinated polymers are known for their low refractive indices and high optical transparency, making them attractive for applications in optical materials. While specific data for polymers derived solely from 2,2,4,4-tetrafluorooxetane is not widely available, the properties of other fluoropolymers provide a strong indication of their potential. The high fluorine content in poly(2,2,4,4-tetrafluorooxetane) is expected to result in a low refractive index and low optical loss, which are critical properties for materials used in optoelectronic components. Research into fluorinated polyimides has demonstrated that a higher fluorine content can lead to lower optical loss. For instance, the polyimide 6FDA/TFDB, with a fluorine content of 31.3%, exhibits a very low optical loss.

The refractive index of a polymer is a key parameter in the design of optical devices. The table below shows the refractive indices of various fluoropolymers, illustrating the general trend of low refractive indices in this class of materials.

| Polymer | Refractive Index |

| Poly(hexafluoropropylene oxide) | 1.3010 |

| Poly(tetrafluoroethylene-co-hexafluoropropylene) | 1.3380 |

| Poly(tetrafluoroethylene) | 1.3500 |

| Poly(chlorotrifluoroethylene) | 1.3900 |

| Poly(vinylidene fluoride) | 1.4200 |

Further research into the specific optical properties of polymers derived from 2,2,4,4-tetrafluorooxetane could open up new possibilities for their use in advanced optical applications.

The high fluorine content of polymers derived from 2,2,4,4-tetrafluorooxetane suggests their potential for creating low-energy surfaces with hydrophobic and oleophobic properties. Such surfaces are highly desirable for applications in functional coatings, for example, to create self-cleaning or anti-fouling surfaces.

Surface modification strategies are often employed to enhance the surface properties of materials. For fluoropolymers, techniques like plasma treatment can be used to introduce functional groups onto the surface, which can then be used for further chemical modifications or to improve adhesion. For instance, the surface of poly(tetrafluoroethylene-co-hexafluoropropylene) (FEP) films can be activated by a sodium naphthalene solution, which leads to a significant reduction in the contact angle and an increase in surface energy. This activation process involves the cleavage of C-F bonds and the introduction of oxygen-containing groups upon subsequent treatment.

While specific studies on the surface modification of poly(2,2,4,4-tetrafluorooxetane) are limited, the established methods for other high-performance fluoropolymers provide a solid foundation for future research in this area.

Polymer electrolyte membranes (PEMs) are a critical component of fuel cells and other electrochemical devices. Fluorinated polymers are often used as the base material for PEMs due to their chemical and thermal stability. While perfluorosulfonic acid (PFSA) ionomers like Nafion® are the industry standard, research is ongoing to develop alternative materials.

Fluoropolymers such as poly(ethylene-alt-tetrafluoroethylene) (ETFE) and poly(vinylidene fluoride) (PVDF) have been investigated as base materials for PEMs. nih.gov These polymers are typically modified through radiation-induced graft copolymerization to introduce sulfonic acid groups, which are responsible for proton conduction. nih.gov For example, ETFE and PVDF films can be activated by electron beam treatment and subsequently grafted with functional monomers like 2-acrylamido-2-methylpropane sulfonic acid and acrylic acid. nih.gov

Given the inherent stability of the perfluorinated backbone of poly(2,2,4,4-tetrafluorooxetane), it represents a promising candidate for the development of novel PEMs. Future research could focus on developing methods to functionalize this polymer with proton-conducting groups, potentially leading to new membrane materials with enhanced performance and durability for energy storage applications.

Exploration of Smart Materials and Responsive Systems

"Smart" or stimuli-responsive polymers are materials that can undergo significant changes in their physical properties in response to external stimuli such as temperature, pH, or light. While the exploration of polymers derived from 2,2,4,4-tetrafluorooxetane in the context of smart materials is still in its early stages, the broader field of fluorinated responsive polymers offers intriguing possibilities.

For example, supramolecular polymer systems based on polyethylene glycol and tetrafluoroethylene telomers have been shown to exhibit switchable wettability that is dependent on temperature. mdpi.com These films can switch between a hydrophilic and a hydrophobic state, a property that could be valuable in applications such as targeted drug delivery or sensors. mdpi.com

The incorporation of the highly fluorinated units from 2,2,4,4-tetrafluorooxetane into polymer architectures could lead to the development of new smart materials with unique responsive behaviors. The strong hydrophobicity imparted by the fluorinated segments could be combined with other functional groups to create amphiphilic structures that self-assemble or respond to environmental changes in novel ways. Further research in this area could unlock the potential of 2,2,4,4-tetrafluorooxetane-derived materials in the development of advanced responsive systems.

Future Research Directions and Methodological Innovations

Sustainable and Green Synthetic Methodologies for Fluorooxetanes

Traditional fluorination methods often involve hazardous reagents, harsh reaction conditions, and significant waste generation. The future synthesis of 2,2,4,4-tetrafluorooxetane and related fluorooxetanes necessitates a shift towards green chemistry principles to enhance safety, efficiency, and environmental benignity.

Key areas of innovation include:

Continuous-Flow Chemistry: Flow microreactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is critical for managing highly exothermic fluorination reactions. beilstein-journals.orgresearchgate.net This technology enables the safe handling of hazardous reagents like elemental fluorine and can improve reaction selectivity and yield while minimizing waste. beilstein-journals.org The use of flow systems is particularly advantageous for gas-liquid reactions, which are common in fluorochemistry, by ensuring efficient interfacial contact and scalability. mit.edu

Electrochemical Synthesis: Flow electrochemistry presents a scalable, versatile, and safer alternative for fluorination. rsc.org This method can generate reactive fluorinating species in situ from more benign precursors, avoiding the storage and handling of toxic and unstable reagents. rsc.org The integration of automated platforms can further reduce hazards associated with reagents like hydrofluoric acid. rsc.org

Photocatalysis: Light-mediated reactions provide a powerful tool for forming carbon-fluorine bonds under mild conditions. sciforum.net Photocatalytic methods can activate stable C-H bonds for direct fluorination or facilitate novel cycloaddition pathways, potentially offering a more energy-efficient route to the oxetane (B1205548) core.

The development of these methodologies aims to replace traditional batch processes, leading to more sustainable and economically viable production of fluorooxetanes.

| Methodology | Conventional Approach | Green/Sustainable Innovation | Anticipated Benefits |

| Reaction Setup | Batch reactors | Continuous-flow microreactors beilstein-journals.org | Enhanced safety, precise temperature control, improved yield, scalability. |

| Fluorinating Agent | Harsh and hazardous reagents | In situ generation via electrochemistry rsc.org | Reduced hazard, minimized storage/transport of toxic materials. |

| Energy Input | High temperature and pressure | Photocatalysis, lower energy pathways sciforum.net | Reduced energy consumption, mild reaction conditions. |

| Solvent Use | Halogenated solvents | Greener, recyclable solvents | Reduced environmental impact and waste. |

Unveiling Complex Reaction Networks and Intermediates

The synthesis and polymerization of 2,2,4,4-tetrafluorooxetane involve multi-step processes with short-lived, high-energy reactive intermediates. oup.com Understanding these complex reaction networks is crucial for optimizing reaction conditions and controlling product formation. Future research will focus on identifying and characterizing these transient species to gain deeper mechanistic insights.

Potential reaction intermediates in fluorooxetane chemistry could include:

Fluorinated Radicals: In radical-initiated polymerization or synthesis, highly reactive fluorinated radicals are expected to play a key role. The high electronegativity of fluorine can significantly influence the stability and reactivity of these species compared to their non-fluorinated counterparts. rsc.org

Carbocationic Intermediates: Cationic ring-opening polymerization of the oxetane ring would proceed through strained, electron-deficient carbocationic intermediates. The fluorine atoms would strongly destabilize adjacent positive charges, influencing the regioselectivity of ring-opening and the rate of polymerization.

Difluorocarbene: Some synthetic routes might involve the generation of difluorocarbene (:CF₂), a versatile but highly reactive intermediate, particularly in cycloaddition reactions. oup.com

Advanced techniques such as chemical trapping experiments, where a reagent is added to intercept and stabilize a transient intermediate, will be essential to prove the existence of these species.

| Intermediate Type | Potential Role in 2,2,4,4-Tetrafluorooxetane Chemistry | Key Characteristics |

| Fluorinated Radicals | Synthesis via radical pathways; ring-opening polymerization. | High reactivity, influenced by the strong electron-withdrawing nature of fluorine. rsc.org |

| Oxetanyl Cations | Cationic ring-opening polymerization. | Highly reactive due to ring strain and electronic effects of fluorine atoms. |

| Difluorocarbene (:CF₂) | Potential precursor in [2+2] cycloaddition synthesis routes. | Electrophilic character, participates in cycloadditions. oup.com |

Integration of Advanced Characterization with Computational Modeling for Predictive Research

A synergistic approach combining advanced spectroscopic techniques with computational modeling is vital for accelerating research on 2,2,4,4-tetrafluorooxetane. This integration allows for the detailed characterization of molecular structure and the prediction of reactivity and material properties.

Advanced Spectroscopic Methods: In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can monitor reactions in real-time, providing kinetic data and helping to identify transient species and reaction pathways. tandfonline.comyoutube.comyoutube.comrsc.org For structural elucidation, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable, particularly ¹⁹F NMR, which is highly sensitive to the local electronic environment of fluorine atoms. nih.govresearchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations are becoming increasingly crucial for predicting molecular geometries, electronic properties, and NMR chemical shifts. nih.govresearchgate.netyoutube.com By simulating reaction energy profiles, DFT can help elucidate complex mechanisms and predict the most favorable reaction pathways. Ab initio molecular dynamics simulations can further provide insights into the role of solvent effects and dynamic conformational changes on spectroscopic properties and reactivity. nih.gov

This integrated approach enables a "predict-then-verify" research cycle, where computational models guide experimental design, leading to a more efficient and targeted exploration of fluorooxetane chemistry. acs.org

| Technique | Application for 2,2,4,4-Tetrafluorooxetane | Information Gained |

| In-situ FTIR/Raman | Real-time monitoring of synthesis and polymerization reactions. youtube.com | Reaction kinetics, identification of intermediates, mechanistic insights. |

| ¹⁹F NMR Spectroscopy | Structural characterization of the monomer and resulting polymers. nih.gov | Precise fluorine environments, polymer microstructure, end-group analysis. |

| Density Functional Theory (DFT) | Calculation of molecular structure, energy, and spectroscopic properties. researchgate.netyoutube.com | Optimized geometries, reaction pathways, predicted NMR spectra, electronic properties. |

| Molecular Dynamics (MD) | Simulation of polymer chain dynamics and bulk material properties. nih.gov | Conformational flexibility, solvation effects, prediction of physical properties (e.g., density, thermal stability). |

Expanding the Scope of Advanced Materials and Functional Architectures from Fluorooxetane Monomers

The unique structure of 2,2,4,4-tetrafluorooxetane makes it an attractive monomer for creating a new generation of fluoropolymers. fluoropolymers.eu The high fluorine content is expected to impart exceptional properties to the resulting materials, such as high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and a low refractive index. researchgate.netspecialchem.com

Future research will explore the synthesis of various polymer architectures to tailor material properties for specific high-performance applications:

Homopolymers: The ring-opening polymerization of 2,2,4,4-tetrafluorooxetane would yield a novel polyether with a high density of fluorine atoms along the polymer backbone, potentially leading to materials with extreme chemical resistance and thermal stability.

Copolymers: Copolymerization with other monomers, such as tetrahydrofuran (B95107) (THF) or other oxetanes, would allow for the fine-tuning of properties like flexibility, solubility, and thermal characteristics. researchgate.net

Functional Architectures: Incorporating 2,2,4,4-tetrafluorooxetane into more complex architectures like block copolymers, graft polymers, or dendrimers could lead to the development of "smart" materials, such as amphiphilic surfactants or advanced coatings. nih.govnih.gov

These advanced materials could find use in demanding environments where conventional polymers fail, including aerospace, microelectronics, specialty coatings, and advanced energy storage systems. fluoropolymers.eumdpi.com

| Polymer Architecture | Description | Potential Properties | Potential Applications |

| Homopolymer | Linear polymer consisting solely of repeating 2,2,4,4-tetrafluorooxetane units. | Maximum fluorine content, high thermal and chemical stability, low refractive index. specialchem.com | High-performance seals and gaskets, optical cladding, chemically resistant coatings. |

| Random Copolymer | Polymer chain with random incorporation of a co-monomer (e.g., THF). researchgate.net | Tunable glass transition temperature, modified flexibility and solubility. | Melt-processable fluoroplastics, specialty fluoroelastomers. |

| Block Copolymer | Polymer with distinct blocks of poly(fluorooxetane) and another polymer. | Self-assembly into nanostructures, amphiphilic properties. | Nanopatterning, drug delivery vehicles, high-performance surfactants. |

| Functional Oligomers | Short-chain polymers with specific end-groups. | Tailored surface activity, reactive precursors for larger structures. researchgate.net | Advanced lubricants, surface modifiers for textiles and electronics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.